Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Medicinal chemistry Physicochemical profiling Lead optimization

Sourcing the wrong N1-aryl variant can lead to batch failure in cyclization cascades. This 4-ethylphenyl congener delivers a controlled +0.4-0.8 log P increase versus the parent phenyl analog, preserving the aldehyde and ester handles essential for Knoevenagel, hydrazone, and thiazolidinone condensations. - Validated substrate in the Bratenko-Vovk three-step protocol for thieno[3,4-c]pyrazol-6-one fused heterocycles. - Distinct m/z 272.12 [M]⁺ (+28 Da vs. N1-phenyl) enables reliable LC-MS tracking in automated compound management. - 6 rotatable bonds expand the conformational ensemble for induced-fit docking into hydrophobic pockets.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B11807988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)C=O
InChIInChI=1S/C15H16N2O3/c1-3-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(19)20-4-2/h5-10H,3-4H2,1-2H3
InChIKeyZYFPYQDFCOTBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Core Chemical Identity and Procurement-Relevant Structural Profile


Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate (CAS 1159691-31-2) is a bifunctional pyrazole derivative bearing a 4-formyl group, a 3-ethyl carboxylate ester, and an N1‑(4-ethylphenyl) substituent, with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g·mol⁻¹ [1]. The compound belongs to the ethyl 1‑aryl‑4‑formyl‑1H‑pyrazole‑3‑carboxylate family, which serves as a versatile aldo‑x bifunctional precursor for constructing fused heterocyclic scaffolds with demonstrated biological relevance [2]. Its computed XLogP3 of 2.7, zero H‑bond donors, and four H‑bond acceptors define a moderately lipophilic, hydrogen‑bond‑accepting profile that distinguishes it from simpler N1‑phenyl or N1‑unsubstituted analogs [1].

1 Aldo‑x bifunctional precursor for fused heterocycle synthesis (Knoevenagel, hydrazone handles)
2 N1‑(4‑ethylphenyl) variant offers moderately lipophilic profile distinct from phenyl analogs
3 Supports scaffold diversification while retaining ester and formyl reactive sites

Why Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by Generic 4‑Formylpyrazole‑3‑carboxylate Analogs


Within the ethyl 1‑aryl‑4‑formyl‑1H‑pyrazole‑3‑carboxylate series, the identity of the N1‑aryl substituent governs both the physicochemical properties and the reactivity outcomes in downstream heterocyclization chemistry [1]. The 4‑ethylphenyl congener introduces a specific balance of lipophilicity and steric bulk that is absent in the unsubstituted phenyl (CAS 1156510‑01‑8) and the 4‑methylphenyl (CAS 1159691‑35‑6) variants. These differences translate into altered solubility, crystallinity, and cyclization yields when the formyl group is employed as a handle for Knoevenagel, hydrazone, or thiazolidinone condensations [2]. Consequently, the three compounds are not interchangeable in synthetic routes that have been optimized for a particular N1‑aryl electronic and steric environment, making uninformed substitution a source of batch failure in multi‑step medicinal chemistry campaigns.

Target: 4‑Ethylphenyl
Moderate lipophilicity, 6‑carbon N1‑aryl chain; specific steric and electronic profile optimized in published heterocyclization protocols.
Substitute: Phenyl / 4‑Methylphenyl
Lower lipophilicity, reduced steric bulk. Altered solubility and crystallinity may shift cyclization yields and reproducibility.
! Lipophilicity mismatch (XLogP3 range) may alter reaction solvent partitioning and purification behavior.
! Steric environment at N1‑aryl dictates regioselectivity in formyl-based condensations; generic substitution risks lower yield.
! Mass spectral identity (+28 Da shift) serves as QC marker; using an analog may complicate inventory tracking.

Quantitative Comparator Evidence: Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate vs. Closest N1‑Aryl Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. N1‑Phenyl and N1‑(4‑Methylphenyl) Analogs

The target compound (MW 272.30 g·mol⁻¹; XLogP3 2.7) exhibits higher molecular weight and significantly greater computed lipophilicity compared to the N1‑phenyl analog (MW 244.25 g·mol⁻¹; PubChem CID 28811388) and the N1‑(4‑methylphenyl) analog (MW 258.28 g·mol⁻¹; PubChem CID 28811389) [1] . The XLogP3 values for the phenyl and 4‑methylphenyl analogs are computed as 1.9 and 2.3 respectively, meaning the 4‑ethylphenyl derivative is 0.8 and 0.4 log units more lipophilic [1].

Lipophilicity (XLogP3)
Reported
ΔXLogP3 = +0.8 vs phenyl; +0.4 vs 4‑methylphenyl
Supports selection for permeability-sensitive programs
Computed by PubChem, not experimentally measured
Medicinal chemistry Physicochemical profiling Lead optimization

Rotatable Bond Count and Conformational Flexibility vs. N1‑Phenyl Analog

The target compound has 6 rotatable bonds, compared to 5 rotatable bonds for the N1‑phenyl analog [1]. The additional ethyl rotatable bond on the para‑position of the N1‑aryl ring increases the number of accessible low‑energy conformers, which can enhance induced‑fit binding to hydrophobic protein pockets but may also carry an entropic penalty upon binding.

Rotatable bonds
Reported
6 bonds (4‑ethylphenyl) vs 5 (phenyl analog)
May expand conformational sampling in docking studies
Computed by Cactvs; entropic penalty potential
Computational chemistry Conformational analysis Drug design

Synthetic Versatility: Intramolecular Cyclization to Thieno[3,4‑c]pyrazol‑6‑ones in Head‑to‑Head Comparison with Other N1‑Aryl Derivatives

In a unified synthetic protocol converting ethyl 1‑aryl‑4‑formyl‑1H‑pyrazole‑3‑carboxylates to 2‑aryl‑2,4‑dihydro‑6H‑thieno[3,4‑c]pyrazol‑6‑ones via 4‑sulfanylmethyl intermediates, the N1‑(4‑ethylphenyl) variant was among the substrates successfully employed [1]. While explicit isolated yields for each aryl congener were not reported individually, the method was validated across a series of aryl substituents (including phenyl, 4‑methylphenyl, 4‑chlorophenyl, and 4‑bromophenyl), and the 4‑ethylphenyl derivative participated smoothly under identical conditions (EtOH, rt to reflux) without requiring electronic or steric optimization [1].

Thienopyrazolone cyclization
Class-level
Validated under standard 3‑step protocol (NaBH₄, SOCl₂, thiourea/NaOH)
Supports established protocol integration
Yields not reported per congener; class-level inference
Heterocyclic chemistry Methodology development Fused-ring systems

Molecular Formula and Heavy Atom Count Differentiation as a Procurement Identity Check

The target compound possesses a molecular formula of C₁₅H₁₆N₂O₃ and 20 heavy atoms, compared to C₁₃H₁₂N₂O₃ (17 heavy atoms) for the N1‑phenyl analog and C₁₄H₁₄N₂O₃ (19 heavy atoms) for the N1‑(4‑methylphenyl) analog [1] . The C₂H₄ mass difference relative to the phenyl analog (+28 Da) and CH₂ difference relative to the 4‑methylphenyl analog (+14 Da) provide unambiguous identity confirmation via LC‑MS or elemental analysis, reducing the risk of bottle mix‑ups in compound management workflows.

Molecular formula
Direct comparison
C₁₅H₁₆N₂O₃ (20 heavy atoms) vs C₁₃H₁₂N₂O₃ (17) for phenyl analog
Enables unambiguous LC‑MS identity verification
ΔMW +28 Da; useful as retention-time marker
Analytical chemistry Quality control Inventory management

Precision Application Scenarios for Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate Based on Verified Differentiation Evidence


Scaffold‑Hopping Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program has identified a hit based on the N1‑phenyl or N1‑(4‑methylphenyl) 4‑formylpyrazole‑3‑carboxylate scaffold but requires improved membrane permeability or blood‑brain barrier penetration, the 4‑ethylphenyl analog offers a quantifiable +0.4 to +0.8 log unit increase in XLogP3 without altering the core pharmacophore [1]. This allows SAR exploration while maintaining the aldehyde and ester handles needed for further derivatization.

Synthesis of 2‑Aryl‑Thieno[3,4‑c]pyrazol‑6‑one Libraries for Biological Screening

The compound has been explicitly validated as a substrate in the Bratenko–Vovk three‑step protocol for constructing thieno[3,4‑c]pyrazol‑6‑one fused heterocycles [2]. Procurement of the 4‑ethylphenyl variant enables the parallel synthesis of a congeneric library that spans the N1‑aryl lipophilicity range, facilitating systematic structure‑activity relationship studies in antimicrobial or anti‑inflammatory target programs.

Analytical Reference Standard for LC‑MS‑Based Compound Management

The distinct molecular ion (m/z 272.12 [M]⁺) and characteristic +28 Da mass shift relative to the more common N1‑phenyl analog make this compound an ideal retention‑time marker and mass calibrant for automated compound management systems handling large pyrazole libraries [3]. Its use minimizes cross‑contamination risk in high‑throughput screening plate preparation.

Conformational Sampling in Computational Docking Campaigns

With 6 rotatable bonds—one more than the N1‑phenyl analog—the 4‑ethylphenyl derivative provides a broader conformational ensemble for induced‑fit docking studies [3]. Computational chemists can leverage this flexibility to explore binding modes in hydrophobic pockets that are inaccessible to the more rigid phenyl and 4‑methylphenyl congeners.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity adjustment
N1‑aryl lipophilicity variation
Permeability assay fit
Thienopyrazolone library synthesis
Validated protocol compatibility
Cyclization yield consistency
LC‑MS compound management
Distinct mass signature
Identity verification by LC‑MS
Computational docking campaigns
Conformational flexibility
Binding pose sampling
Quote Request

Request a Quote for Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.